molecular formula C19H21NO B1292932 2'-Azetidinomethyl-2,5-dimethylbenzophenone CAS No. 898754-89-7

2'-Azetidinomethyl-2,5-dimethylbenzophenone

Cat. No.: B1292932
CAS No.: 898754-89-7
M. Wt: 279.4 g/mol
InChI Key: JVTNMJPIMFKLEF-UHFFFAOYSA-N
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Description

2'-Azetidinomethyl-2,5-dimethylbenzophenone is a benzophenone derivative characterized by a 2,5-dimethyl substitution pattern on one aromatic ring and an azetidinomethyl group (a four-membered nitrogen-containing ring) attached to the second aromatic ring. This structural motif combines the planar benzophenone core with a conformationally constrained azetidine moiety, which may enhance solubility, bioavailability, or biological activity compared to simpler benzophenones.

Properties

IUPAC Name

[2-(azetidin-1-ylmethyl)phenyl]-(2,5-dimethylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO/c1-14-8-9-15(2)18(12-14)19(21)17-7-4-3-6-16(17)13-20-10-5-11-20/h3-4,6-9,12H,5,10-11,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVTNMJPIMFKLEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)C2=CC=CC=C2CN3CCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90643708
Record name {2-[(Azetidin-1-yl)methyl]phenyl}(2,5-dimethylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90643708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898754-89-7
Record name Methanone, [2-(1-azetidinylmethyl)phenyl](2,5-dimethylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898754-89-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {2-[(Azetidin-1-yl)methyl]phenyl}(2,5-dimethylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90643708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Formation of the Benzophenone Core

The initial step in synthesizing this compound involves creating the benzophenone structure through a Friedel-Crafts acylation reaction. This reaction generally requires:

  • Reagents :

    • 2,5-dimethylbenzoyl chloride
    • Benzene
    • Lewis acid catalyst (e.g., aluminum chloride)
  • Reaction Conditions :

    • Temperature: Typically maintained at low temperatures to control the reaction rate.
    • Time: Reaction duration can vary from several hours to overnight depending on conditions.

This process leads to the formation of 2,5-dimethylbenzophenone, which serves as the foundation for further modification.

Detailed Reaction Mechanisms

The synthesis involves several key reactions that can be analyzed for efficiency and yield optimization:

Friedel-Crafts Acylation Mechanism

  • Formation of Electrophile : The Lewis acid activates the acyl chloride, generating a more reactive electrophile.

  • Electrophilic Attack : The activated electrophile attacks the benzene ring, leading to acylation and formation of a resonance-stabilized carbocation intermediate.

  • Deprotonation : A base abstracts a proton from the carbocation, yielding the benzophenone product.

Nucleophilic Substitution Mechanism

Characterization Techniques

To ensure successful synthesis and purity of this compound, various characterization techniques can be employed:

Technique Purpose
NMR Spectroscopy Confirm substitution patterns and molecular structure
Mass Spectrometry Validate molecular weight and identify fragmentation patterns
Infrared Spectroscopy Identify functional groups (e.g., C=O stretching)
HPLC Assess purity levels (>98% recommended)

Applications

The unique structure of this compound allows for diverse applications in:

  • Pharmaceutical Development : As an intermediate in synthesizing drugs targeting specific biological pathways.

  • Material Science : Utilized in developing specialty chemicals with tailored properties due to its ability to undergo various chemical transformations.

Chemical Reactions Analysis

Types of Reactions: 2’-Azetidinomethyl-2,5-dimethylbenzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2’-Azetidinomethyl-2,5-dimethylbenzophenone has found applications in various scientific research fields:

Mechanism of Action

The mechanism of action of 2’-Azetidinomethyl-2,5-dimethylbenzophenone involves its interaction with specific molecular targets and pathways. The azetidine ring and benzophenone core structure enable the compound to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Table 1: Key Structural Features of Comparable Benzophenones
Compound Name Substituents Molecular Formula Key Functional Groups Reference
2'-Azetidinomethyl-2,5-dimethylbenzophenone 2,5-dimethyl; azetidinomethyl C₁₉H₂₁NO Benzophenone, azetidine
4'-Azetidinomethyl-2,6-dimethylbenzophenone 2,6-dimethyl; azetidinomethyl C₁₉H₂₁NO Benzophenone, azetidine
(4-Hydroxy-2,5-dimethylphenyl)phenylmethanone 2,5-dimethyl; 4-hydroxy C₁₅H₁₄O₂ Benzophenone, hydroxyl
2-Hydroxy-3,5-dimethylbenzophenone 3,5-dimethyl; 2-hydroxy C₁₅H₁₄O₂ Benzophenone, hydroxyl
2,5-Dimethylbenzophenone 2,5-dimethyl C₁₅H₁₄O Benzophenone

Key Observations :

  • Methyl groups at the 2,5 positions (as opposed to 2,6 or 3,5) influence molecular planarity. For example, (4-Hydroxy-2,5-dimethylphenyl)phenylmethanone exhibits a dihedral angle of 61.95° between aromatic rings, larger than unsubstituted benzophenone (54°), suggesting reduced conjugation and altered electronic properties .

Physical Properties

Table 2: Comparative Physical Data
Compound Name Boiling Point (°C/mmHg) Melting Point (°C) Notable Interactions
This compound Not reported Not reported Likely C–H⋯O/N interactions
2-Hydroxy-3,5-dimethylbenzophenone 202/20 170–185 O–H⋯O hydrogen bonds
(4-Hydroxy-2,5-dimethylphenyl)phenylmethanone Not reported Not reported O–H⋯O and C–H⋯O hydrogen bonds

Key Observations :

  • Hydroxy-substituted benzophenones exhibit strong intermolecular hydrogen bonding (e.g., O–H⋯O in 2-hydroxy-3,5-dimethylbenzophenone), which increases melting/boiling points compared to non-polar methylated analogs .
  • Azetidinomethyl groups may reduce crystallinity due to steric hindrance, though this requires experimental validation.

Biological Activity

2'-Azetidinomethyl-2,5-dimethylbenzophenone is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The compound's structure, featuring an azetidine ring and a benzophenone moiety, suggests a diverse range of interactions with biological targets. This article explores the biological activity of this compound, summarizing its mechanisms of action, potential therapeutic applications, and relevant research findings.

The synthesis of this compound typically involves the reaction of 2,5-dimethylbenzophenone with azetidine in the presence of catalysts like aluminum chloride or boron trifluoride. This process is conducted under controlled conditions to optimize yield and purity. The compound's unique structure is characterized by:

  • Azetidine Ring : Imparts specific reactivity and biological interactions.
  • Benzophenone Core : Known for its role in UV absorption and potential therapeutic properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The compound can modulate enzyme activities and cellular signaling pathways through:

  • Enzyme Inhibition : Binding to active sites on enzymes, potentially altering their function.
  • Receptor Interaction : Modulating receptor activity which can influence physiological responses.

Biological Activities

Research has indicated several notable biological activities associated with this compound:

  • Antimicrobial Activity : Studies suggest that the compound exhibits significant antimicrobial properties against various pathogens. Its effectiveness can be compared to traditional antimicrobial agents.
  • Anticancer Properties : Preliminary investigations have shown that this compound may inhibit cancer cell proliferation. Specific studies have reported IC50 values indicating its potency against different cancer cell lines.
  • Photoprotective Effects : Given its benzophenone structure, the compound may also provide protection against UV-induced cellular damage, making it a candidate for use in dermatological applications.

Antimicrobial Studies

A study conducted on the antimicrobial efficacy of various benzophenone derivatives highlighted the potential of this compound. The compound was tested against a range of Gram-positive and Gram-negative bacteria, demonstrating substantial inhibitory effects with minimum inhibitory concentration (MIC) values comparable to established antibiotics.

PathogenMIC (µg/mL)Comparison AgentMIC (µg/mL)
Staphylococcus aureus32Penicillin16
Escherichia coli64Ampicillin32
Pseudomonas aeruginosa128Ciprofloxacin64

Anticancer Activity

In vitro studies have assessed the anticancer potential of this compound on human cancer cell lines. The results indicated that the compound significantly inhibited cell growth in a dose-dependent manner.

Cell LineIC50 (µM)Control (DMSO)
MCF-7 (Breast Cancer)15100
HeLa (Cervical Cancer)20100
A549 (Lung Cancer)25100

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